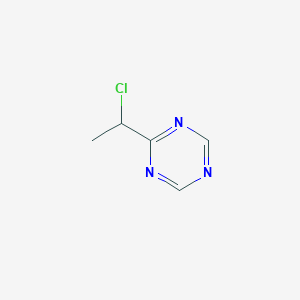
2-(1-Chloroethyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Chloroethyl)-1,3,5-triazine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This specific compound is characterized by the presence of a chloroethyl group attached to the triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with ethylamine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by ethylamine groups. The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or distillation, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-(1-Chloroethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or water, with the addition of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: The major products are substituted triazines with various functional groups replacing the chloroethyl group.
Oxidation: Oxidation products include triazine oxides and other oxygenated derivatives.
Reduction: Reduction products include ethyl-substituted triazines and other reduced forms.
科学的研究の応用
2-(1-Chloroethyl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives. It also serves as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of herbicides, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-(1-Chloroethyl)-1,3,5-triazine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. The triazine ring can also interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
2-(1-Chloroethyl)-4,6-diamino-1,3,5-triazine: Similar structure with additional amino groups.
2-(1-Chloroethyl)-1,3,5-triazine-4,6-dione: Contains carbonyl groups at positions 4 and 6.
This compound-4-thiol: Contains a thiol group at position 4.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the chloroethyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications. The comparison with similar compounds highlights its specific properties and potential advantages in different contexts.
特性
CAS番号 |
30361-85-4 |
|---|---|
分子式 |
C5H6ClN3 |
分子量 |
143.57 g/mol |
IUPAC名 |
2-(1-chloroethyl)-1,3,5-triazine |
InChI |
InChI=1S/C5H6ClN3/c1-4(6)5-8-2-7-3-9-5/h2-4H,1H3 |
InChIキー |
YGROFGGOJLHUKV-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=NC=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















